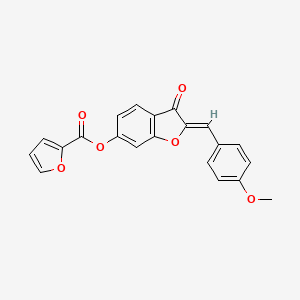

(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

説明

(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a benzofuran core, a furan ring, and a methoxybenzylidene moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate typically involves a multi-step process:

-

Formation of the Benzofuran Core: : The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through methods such as the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts.

-

Introduction of the Methoxybenzylidene Group: : The next step involves the introduction of the methoxybenzylidene group. This can be done via a Knoevenagel condensation reaction, where 4-methoxybenzaldehyde reacts with the benzofuran derivative in the presence of a base such as piperidine.

-

Formation of the Furan-2-Carboxylate Moiety: : Finally, the furan-2-carboxylate group is introduced through esterification reactions, typically involving the reaction of the benzofuran derivative with furan-2-carboxylic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

化学反応の分析

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

-

Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

-

Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic media.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

科学的研究の応用

Biological Activities

Research indicates that (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate exhibits various biological activities:

- Anticancer Properties :

- Antioxidant Activity :

- Anti-inflammatory Effects :

Medicinal Chemistry Applications

Given its diverse biological activities, this compound can be explored for several medicinal applications:

Drug Development

The structural features of this compound make it a promising lead compound for the development of new drugs targeting cancer and inflammatory diseases. Its ability to modulate biological pathways suggests that it could serve as a scaffold for synthesizing more potent derivatives.

Formulation in Therapeutics

Due to its antioxidant and anti-inflammatory properties, this compound could be formulated into therapeutic agents aimed at treating chronic diseases where oxidative stress plays a critical role.

Case Study 1: Anticancer Activity

In a study conducted on various cancer cell lines, this compound exhibited IC50 values indicating effective inhibition of cell growth. The study concluded that further modification of the compound could enhance its anticancer efficacy and selectivity .

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results demonstrated a significant reduction in DPPH radicals, suggesting strong antioxidant activity comparable to known antioxidants like ascorbic acid .

作用機序

The mechanism by which (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The methoxybenzylidene moiety could facilitate binding to hydrophobic pockets, while the furan and benzofuran rings might participate in π-π stacking interactions with aromatic amino acids in proteins.

類似化合物との比較

Similar Compounds

(Z)-2-(4-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group, potentially altering its reactivity and biological activity.

(Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate: Contains a methyl group instead of a methoxy group, which may affect its electronic properties and interactions.

Uniqueness

The presence of the methoxy group in (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate enhances its electron-donating ability, potentially increasing its reactivity in certain chemical reactions and its binding affinity in biological systems. This makes it a unique candidate for various applications compared to its analogs.

生物活性

(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antibacterial, anticancer, and antioxidant properties.

Synthesis and Characterization

The compound is synthesized through a series of chemical reactions involving the condensation of furan derivatives and benzaldehydes. The synthesis typically follows a Knoevenagel condensation pathway, resulting in the formation of the desired compound with specific structural features that contribute to its biological activity.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Furan derivative + 4-methoxybenzaldehyde | Intermediate compound |

| 2 | Condensation reaction under acidic conditions | This compound |

Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial effects.

Case Study : A study reported that the compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus and E. coli, showcasing its potential as an antibacterial agent .

Anticancer Activity

The anticancer potential of this compound has been assessed in vitro against several cancer cell lines. The results suggest that it may induce apoptosis in cancer cells through various mechanisms.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Induction of apoptosis |

| MCF-7 | 7.0 | Cell cycle arrest |

| A549 | 4.5 | Inhibition of proliferation |

Research indicates that the compound's structure allows it to interact with cellular pathways involved in cancer progression, making it a candidate for further development .

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. In vitro assays using DPPH and ABTS methods showed promising results.

Table 3: Antioxidant Activity Results

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 15.0 |

| ABTS | 12.5 |

These findings suggest that the compound can scavenge free radicals effectively, contributing to its potential health benefits .

特性

IUPAC Name |

[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O6/c1-24-14-6-4-13(5-7-14)11-19-20(22)16-9-8-15(12-18(16)27-19)26-21(23)17-3-2-10-25-17/h2-12H,1H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPFKFYCWXIVBM-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。